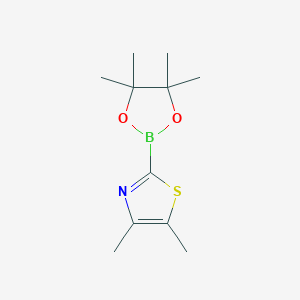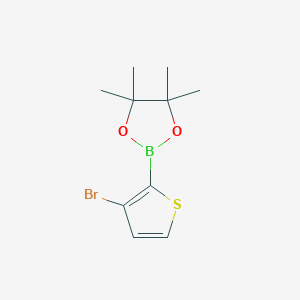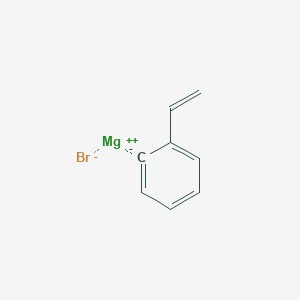![molecular formula C5H10ClF2NO2S B13453201 (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethylthio group, and a butanoic acid backbone, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves the introduction of the difluoromethylthio group into the butanoic acid backbone. One common method is the nucleophilic transfer of a difluoromethyl group to a suitable precursor. This can be achieved through metal-free approaches or metal-catalyzed reactions, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the (2S) configuration is preserved .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of research .
Applications De Recherche Scientifique
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4-[(methylthio)butanoic acid hydrochloride: Similar structure but with a methylthio group instead of a difluoromethylthio group.
(2S)-2-amino-4-[(ethylthio)butanoic acid hydrochloride: Contains an ethylthio group.
(2S)-2-amino-4-[(trifluoromethylthio)butanoic acid hydrochloride: Features a trifluoromethylthio group .
Uniqueness
The presence of the difluoromethylthio group in (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride imparts unique properties, such as enhanced lipophilicity and hydrogen bond donor ability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogues .
Propriétés
Formule moléculaire |
C5H10ClF2NO2S |
|---|---|
Poids moléculaire |
221.65 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1 |
Clé InChI |
LDXZEEIGUNWVOB-DFWYDOINSA-N |
SMILES isomérique |
C(CSC(F)F)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CSC(F)F)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)

![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)


![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)

![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

